1-(Quinolin-8-ylmethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(quinolin-8-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-6-9-17(10-7-14)11-13-4-1-3-12-5-2-8-16-15(12)13/h1-5,8,14,18H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSITBAQCQHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The structural variations among piperidin-4-ol derivatives significantly influence their biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The quinoline ring in the target compound and analogs (e.g., ) enhances aromatic interactions with receptors, while substitutions (e.g., fluorine in ) alter electronic properties.
- The piperidin-4-ol scaffold provides a hydroxyl group for hydrogen bonding, unlike the ketone in , which may reduce polarity and solubility.
- Heterocyclic replacements (e.g., thiophene in ) introduce distinct electronic and steric effects compared to quinoline.
Key Findings :
- The compound in demonstrates potent 5-HT1F antagonism (Ki = 11 nM) with minimal off-target effects, making it a candidate for metabolic disorder therapeutics.
- Nonspecific inhibitory effects at ≥3 μM concentrations highlight the importance of dose optimization .
- Structural analogs like and lack reported receptor data but may exhibit divergent activities due to electronic or steric modifications.
Physicochemical Properties
Preparation Methods
Solvent Selection
Catalytic Additives
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(Quinolin-8-ylmethyl)piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typical, involving nucleophilic substitution between quinoline derivatives and piperidin-4-ol precursors. Key steps include:
- Use of coupling agents (e.g., carbodiimides) to facilitate amide or sulfonamide bond formation.
- Solvent selection (e.g., dichloromethane or ethanol) to enhance solubility and reaction efficiency.
- Temperature control (20–60°C) to minimize side reactions.
Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., quinoline C8-CH₂ vs. piperidine N-substitution) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and intermediates .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Storage at –20°C in inert atmospheres (argon) to prevent oxidation of the piperidin-4-ol hydroxyl group.
- Avoidance of aqueous solutions at pH > 8, where quinoline moieties may hydrolyze .
Advanced Research Questions
Q. What experimental strategies identify biological targets of 1-(Quinolin-8-ylmethyl)piperidin-4-ol in neurological studies?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated ligands (e.g., ³H-LSD) to quantify affinity for serotonin receptors (e.g., 5-HT1F, Ki = 11 nM) .
- Functional cAMP Assays : GloSensor luciferase systems measure Gi/o-coupled receptor activity (e.g., inhibition by 47 nM Ki) .
Q. How can researchers resolve contradictions in activity data (e.g., nonspecific inhibition at high concentrations)?
- Methodological Answer :
- Dose-Response Curves : Establish EC50/IC50 values below 3 μM to avoid luminescence interference in cAMP assays .
- Selectivity Screening : Compare binding affinities across receptor families (e.g., 5-HT1F vs. 5-HT2B, Ki = 343 nM) .
Q. What structure-activity relationship (SAR) insights guide optimization of quinoline-piperidine hybrids?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance receptor binding (e.g., 2-fluoro-4-nitrophenyl derivatives) .
- Piperidine Modifications : Hydroxyl group alkylation reduces metabolic degradation but may lower solubility .
Q. How are analytical methods validated for quantifying the compound in biological matrices?
- Methodological Answer :
- Spectrophotometry : Fehling’s solution complexation (λ = 410 nm) quantifies quinolin-8-ol derivatives with LOD ≈ 0.1 μg/mL .
- TLC Validation : Rf values (e.g., 0.45 in ethyl acetate/hexane) confirm identity against standards .
Q. What mechanistic studies explain the compound’s iron-chelating properties?
- Methodological Answer :
- UV-Vis Titration : Monitor bathochromic shifts in the presence of Fe³⁺/Fe²⁺ (e.g., λmax shift from 280 nm to 320 nm).
- Docking Simulations : Predict binding sites using quinoline’s aromatic π-system and piperidine’s hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
